molecular formula C13H17BBrFO2 B1523685 2-(4-(Bromomethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1029439-49-3

2-(4-(Bromomethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1523685
CAS No.: 1029439-49-3
M. Wt: 314.99 g/mol
InChI Key: QOCYLABQSVWXGE-UHFFFAOYSA-N
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Description

2-(4-(Bromomethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a bromomethyl group and a fluorophenyl group attached to a dioxaborolane ring. The unique combination of these functional groups makes it a valuable intermediate in various chemical reactions and applications.

Mechanism of Action

Target of Action

Boronic acids and their esters are generally used in metal-catalyzed carbon–carbon bond formation reactions like suzuki–miyaura reaction .

Mode of Action

The compound is likely to interact with its targets through a process known as transmetalation, which is a key step in the Suzuki–Miyaura cross-coupling reaction . In this process, the boron atom in the boronic ester transfers an organic group to a metal, such as palladium . This reaction is facilitated by the presence of a base and results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The suzuki–miyaura reaction, in which this compound is typically involved, is a widely-used method for forming carbon-carbon bonds in organic synthesis . This reaction can be used to construct a wide variety of organic compounds, potentially affecting multiple biochemical pathways depending on the specific context of the reaction.

Pharmacokinetics

It’s important to note that boronic esters, such as this compound, are known to be susceptible to hydrolysis, especially at physiological ph . This could potentially influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, as well as its bioavailability.

Result of Action

The specific molecular and cellular effects of this compound’s action would depend on the context of its use, particularly the other reactants and conditions present in the Suzuki–Miyaura reaction in which it is typically involved . The primary result of its action is the formation of a new carbon-carbon bond, which can lead to the synthesis of a wide variety of organic compounds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-(Bromomethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. For instance, the pH of the environment can affect the rate of hydrolysis of the boronic ester . Additionally, the presence of a base and a palladium catalyst is necessary for the compound to participate in the Suzuki–Miyaura reaction .

Biochemical Analysis

Biochemical Properties

2-(4-(Bromomethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a crucial role in biochemical reactions due to its ability to interact with a variety of biomolecules. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the oxidation of organic substances. The interaction between this compound and cytochrome P450 can lead to the formation of reactive intermediates that are essential for various metabolic processes . Additionally, this compound can bind to proteins and other biomolecules, influencing their structure and function.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling cascades . Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Additionally, this compound can influence gene expression by interacting with DNA and RNA, leading to changes in transcriptional and translational processes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme temperatures or pH levels . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and promoting cell survival . At high doses, it can exhibit toxic effects, including cellular damage and apoptosis. The threshold for these effects depends on the specific animal model and the duration of exposure.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450 and UDP-glucuronosyltransferases . These interactions can lead to the formation of metabolites that are further processed through phase I and phase II metabolic reactions. The compound’s involvement in these pathways can influence metabolic flux and the levels of various metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues can affect its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. This compound can be directed to specific cellular compartments, such as the nucleus, cytoplasm, or mitochondria, through targeting signals and post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Bromomethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Bromomethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Substituted fluorophenyl derivatives.

    Cross-Coupling Reactions: Biaryl or vinyl-aryl compounds.

    Oxidation: Boronic acids or boronate esters.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(Chloromethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 2-(4-(Bromomethyl)-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 2-(4-(Bromomethyl)-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

2-(4-(Bromomethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both bromomethyl and fluorophenyl groups, which confer distinct reactivity and selectivity in chemical reactions. The combination of these functional groups allows for versatile applications in organic synthesis and medicinal chemistry, making it a valuable compound in research and industry .

Properties

IUPAC Name

2-[4-(bromomethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BBrFO2/c1-12(2)13(3,4)18-14(17-12)10-6-5-9(8-15)7-11(10)16/h5-7H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOCYLABQSVWXGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BBrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682390
Record name 2-[4-(Bromomethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1029439-49-3
Record name 2-[4-(Bromomethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-(Bromomethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-(Bromomethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-(Bromomethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-(Bromomethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-(Bromomethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-(Bromomethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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